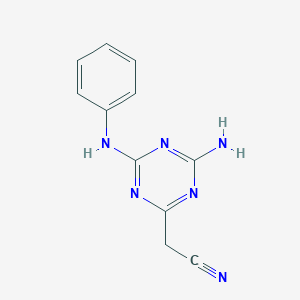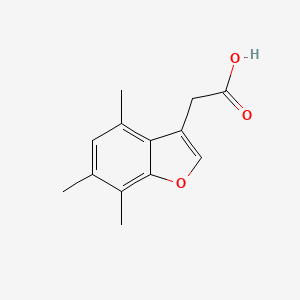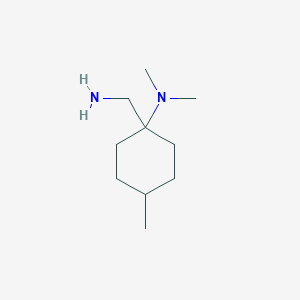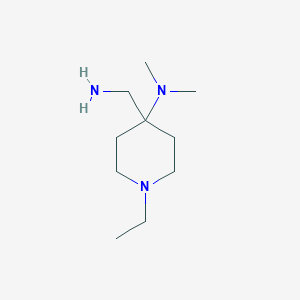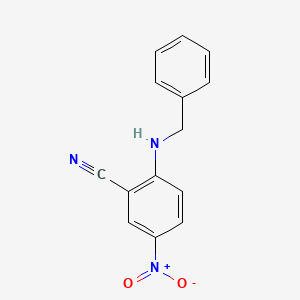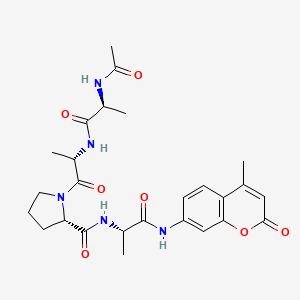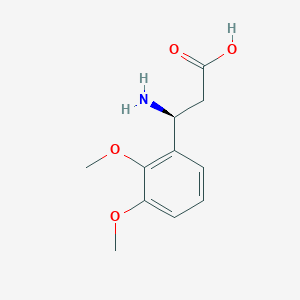
(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a chiral amino acid derivative that has garnered interest due to its potential applications in the pharmaceutical and food industries. The compound's structure includes an amino group and a 2,3-dimethoxyphenyl group attached to a propanoic acid backbone. This structure is significant as it can be involved in various biochemical processes such as methylation, detoxication, and antioxidation .
Synthesis Analysis
The asymmetric synthesis of a closely related compound, (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid, has been successfully achieved with a high overall yield of 91%. The key step in this synthesis involves the quenching of a chiral glycine titanium enolate with trimethyl orthoformate . This method could potentially be adapted for the synthesis of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid by introducing the appropriate phenyl group at the right stage of the synthesis.
Molecular Structure Analysis
The molecular structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, a compound with a similar backbone to our compound of interest, has been determined through X-ray crystallography. The crystal structure revealed that the indole ring is essentially planar and that the crystal is stabilized by hydrogen bonds. The protonated nitrogen atoms interact with the anions, acetic acid, and water molecules through N-H...O hydrogen bonds . This information provides insights into how the dimethoxyphenyl group in (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid might influence the overall molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
While specific chemical reactions of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid are not detailed in the provided papers, the general reactivity of amino acids can be inferred. Amino acids, including those with substituted phenyl groups, are known to participate in peptide bond formation, act as precursors to neurotransmitters, and undergo various enzymatic transformations in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can be hypothesized based on the properties of similar compounds. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the dimethoxyphenyl group. The compound's ability to form crystals suitable for X-ray analysis suggests a certain degree of stability and rigidity in its structure . Additionally, the presence of both amino and carboxylic acid functional groups would make the compound amphoteric, capable of reacting both as an acid and a base.
Aplicaciones Científicas De Investigación
1. Synthesis and Asymmetric Hydrogenation
(S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, a derivative of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid, has been synthesized in optically pure form. This process involves Pictet-Spengler ring closure and asymmetric hydrogenation using a chiral phosphine ligand system, highlighting the potential for creating enantiomerically pure compounds (O'Reilly, Derwin, & Lin, 1990).
2. Antioxidant Properties
The synthesis of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles involves the use of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid derivatives. These compounds demonstrate significant antioxidant activity, showcasing their potential in the development of new antioxidant agents (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
3. Enantiospecific Syntheses of Natural Products
The compound is utilized in the enantiospecific and stereoselective synthesis of natural products, such as (+)-crispine A. This involves a Pictet-Spengler bis-cyclization reaction, demonstrating the compound's role in the efficient and selective production of complex natural products (Gurram et al., 2011).
4. Crystal and Molecular Structure Analysis
Studies on the crystal and molecular structures of N-phthalyl-3-amino-2-arylpropionic acid pantolactonyl ester derivatives, including a 3,4-dimethoxyphenyl variant, validate the stereospecificity of synthesis strategies and help in understanding molecular interactions and configurations (Rolland et al., 2000).
5. Biological Evaluation in Drug Research
This compound and its derivatives have been synthesized and evaluated for cytotoxicity against various human tumor cell lines, revealing potential applications in the development of cancer therapeutics (Hu et al., 2005).
6. Asymmetric Biocatalysis
It has been used in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, showcasing its role in the production of enantiopure compounds through microbial transformation processes (Li et al., 2013).
Propiedades
IUPAC Name |
(3S)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFWLSJPXJTSMZ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426170 |
Source


|
| Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
CAS RN |
752198-18-8 |
Source


|
| Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)
